![molecular formula C20H21N3O3 B2469068 N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1390583-90-0](/img/structure/B2469068.png)
N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal excitability in the brain. CPP-115 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
CPP-115 works by inhibiting N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide transaminase, which is responsible for breaking down N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide levels in the brain, which can have a calming and inhibitory effect on neuronal activity.
Effets Biochimiques Et Physiologiques
CPP-115 has been shown to increase N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide levels in the brain, which can have a range of effects on neuronal activity. In addition to reducing seizure activity and anxiety-like behavior, CPP-115 has also been shown to have analgesic effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-115 in lab experiments is its high selectivity for N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide transaminase, which minimizes off-target effects. However, CPP-115 is also relatively unstable and requires careful handling and storage to maintain its potency.
Orientations Futures
There are several potential directions for future research on CPP-115. One area of interest is the development of more stable and potent analogs of CPP-115 for use in clinical trials. Another area of interest is the exploration of CPP-115 as a potential treatment for other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the long-term effects of CPP-115 on neuronal function and behavior.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-methylbenzylamine with 4-carbamoylphenylacetic acid to form the intermediate compound, which is then cyclized to form CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, CPP-115 has been shown to increase N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide levels in the brain and reduce seizure activity. In addiction models, CPP-115 has been shown to reduce drug-seeking behavior and withdrawal symptoms. In anxiety models, CPP-115 has been shown to reduce anxiety-like behavior.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-2-4-14(5-3-13)11-23-12-16(10-18(23)24)20(26)22-17-8-6-15(7-9-17)19(21)25/h2-9,16H,10-12H2,1H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMWSXJUDTCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

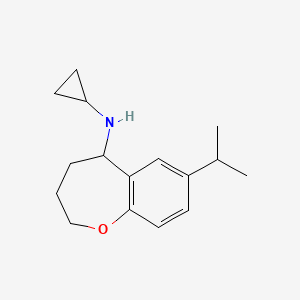
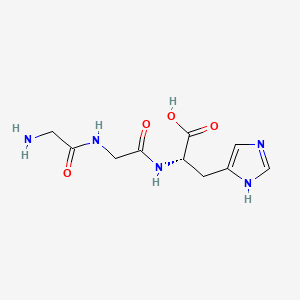
![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)
![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)
![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)
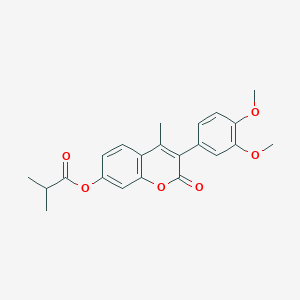
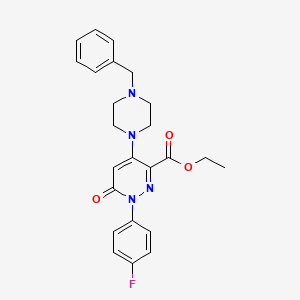
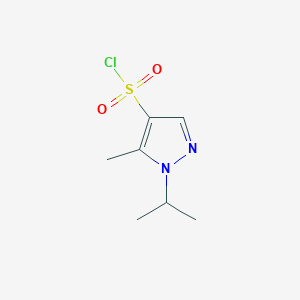
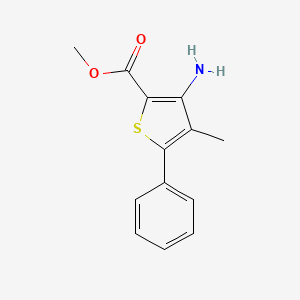
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)